

Technical Monograph: Chemical Architecture and Isolation of Koenidine

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Compound of Interest

Compound Name:	Koenidine
CAS No.:	24123-92-0
Cat. No.:	B1220425

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Executive Summary

Koenidine (CAS: 24123-92-0), also known as Koenigicine, is a bioactive carbazole alkaloid predominantly isolated from the root bark and leaves of *Murraya koenigii* (Rutaceae).[1] Structurally characterized by a pyrano[3,2-a]carbazole skeleton, it possesses significant pharmacological potential, including cytotoxic activity against human carcinoma cell lines (e.g., HeLa, HepG2) and antimicrobial properties.[1] This guide provides a definitive structural analysis, spectroscopic fingerprint, and a validated isolation protocol to support further structure-activity relationship (SAR) studies.[1]

Chemical Constitution & Molecular Architecture[1]

Koenidine belongs to the C20-carbazole alkaloid family.[1] Its architecture is defined by a tricyclic carbazole core fused to a dimethylpyran ring, further substituted with methoxy and methyl groups.

Physicochemical Profile

Property	Specification
IUPAC Name	3,11-dihydro-8,9-dimethoxy-3,3,5-trimethylpyrano[3,2-a]carbazole
Common Synonyms	Koenigicine, Koenimbidine
Molecular Formula	C ₂₀ H ₂₁ NO ₃
Molecular Weight	323.39 g/mol
Physical State	Pale yellow crystalline solid
Melting Point	224–225 °C
Solubility	Soluble in Chloroform, DMSO, Methanol; Insoluble in Water

Structural Logic

The molecule's lipophilicity is driven by the pyran ring and methyl substituents, facilitating membrane permeability. The methoxy groups at positions C-8 and C-9 (numbering may vary by convention, often C-6/C-7 in biosynthesis papers) serve as hydrogen bond acceptors, critical for interaction with protein targets such as Topoisomerase II.[1]

Spectroscopic Characterization (Fingerprint)[1]

Accurate identification of **Koenidine** relies on High-Resolution Nuclear Magnetic Resonance (NMR).[1] The following data represents the consensus spectroscopic signature in CDCl₃/CD₃OD.

¹H NMR Data (500 MHz)

The proton environment is distinct due to the gem-dimethyl group on the pyran ring and the aromatic methoxy signals.

Position / Group	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
NH	8.11	Broad Singlet	1H	Carbazole N-H (Exchangeable)
Ar-H (C-5)	7.98	Doublet (Hz)	1H	Deshielded aromatic proton
Ar-H (C-4)	7.45	Singlet	1H	Isolated aromatic proton
Ar-H (C-8)	7.31	Doublet (Hz)	1H	Aromatic ring proton
Ar-H (C-2)	6.68	Singlet	1H	Isolated aromatic proton
Pyran Olefin (H-4')	6.59	Doublet (Hz)	1H	Vinylic proton (Pyran ring)
Pyran Olefin (H-3')	5.68	Doublet (Hz)	1H	Vinylic proton (Pyran ring)
Methoxy (-OMe)	3.98	Singlet	3H	Oxygen-attached methyl
Methoxy (-OMe)	3.93	Singlet	3H	Oxygen-attached methyl
Ar-CH ₃	2.33	Singlet	3H	Aromatic methyl group
Gem-Dimethyl	1.61, 1.48	Singlets	6H (Total)	Pyran ring gem-dimethyls

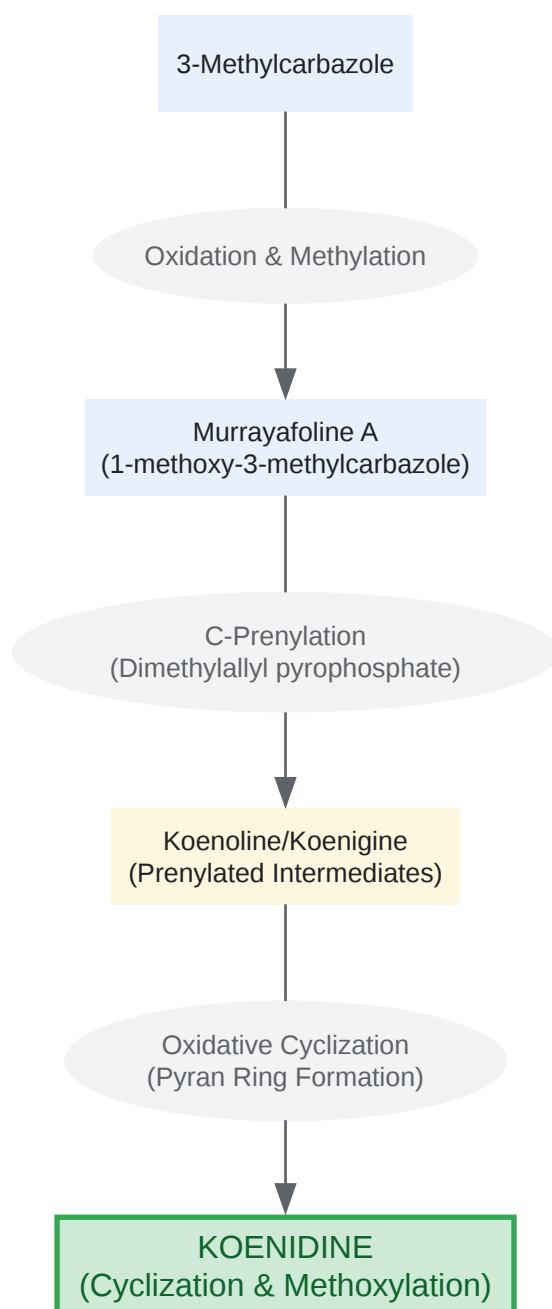
Analytic Note: The pair of doublets at δ 6.59 and 5.68 with a coupling constant (

) of ~10 Hz is diagnostic for the

-pyran ring fusion.

Biosynthetic Trajectory

Koenidine is biogenetically derived from 3-methylcarbazole via the shikimate pathway.^[1] The pathway involves oxidative hydroxylation followed by prenylation and cyclization.



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Figure 1: Proposed biosynthetic pathway from the 3-methylcarbazole precursor to **Koenidine** involving prenylation and oxidative cyclization.[1]

Isolation & Purification Protocol

This protocol describes the isolation of **Koenidine** from *Murraya koenigii* leaves. It utilizes a polarity-gradient fractionation to separate **Koenidine** from structurally similar alkaloids like

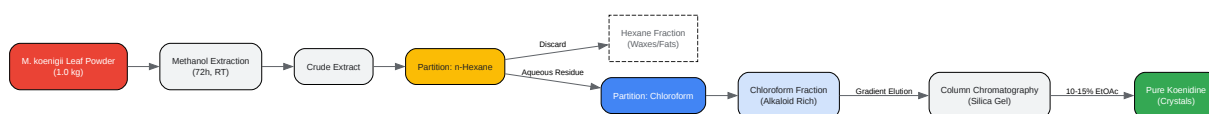
Mahanimbine and Girinimbine.[1]

Experimental Workflow

Reagents Required: Methanol (MeOH), n-Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Silica Gel (60–120 mesh and 230–400 mesh).[1]

- Extraction:
 - Macerate 1.0 kg of shade-dried, powdered leaves in MeOH (3 x 3L) for 72 hours at room temperature.
 - Filter and concentrate under reduced pressure (Rotary Evaporator, 40°C) to yield crude extract.
- Partitioning:
 - Resuspend crude extract in water.[1]
 - Partition sequentially with n-Hexane (to remove fats/waxes) and then Chloroform.[1]
 - Collect the Chloroform fraction (rich in carbazole alkaloids).
- Fractionation (Column Chromatography):
 - Pack a glass column with Silica Gel (60–120 mesh) using n-Hexane.[1]
 - Load the Chloroform fraction.
 - Elute with a gradient of n-Hexane : EtOAc (100:0
80:20).[1]
 - **Koenidine** typically elutes at ~10-15% EtOAc in Hexane.[1]
- Purification:
 - Subject the **Koenidine**-rich fraction to re-chromatography (Silica Gel 230–400 mesh).[1]

- Elute with n-Hexane : Chloroform (gradient).[1]
- Recrystallize from Hexane/Chloroform mixture to obtain pale yellow crystals.[1]



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Figure 2: Isolation workflow for **Koenidine** using solvent partitioning and chromatographic separation.

Pharmacological Scope & Mechanism[1][6]

Koenidine exhibits a "multipronged" therapeutic mechanism, primarily attributed to the planar carbazole moiety which allows for DNA intercalation and enzyme inhibition.

- Cytotoxicity: Demonstrates IC_{50} values in the micromolar range against MCF-7 (Breast) and HeLa (Cervical) cancer lines.[1] The mechanism involves the induction of apoptosis via the mitochondrial pathway (caspase-3 activation).
- Antibiotic Resistance Reversal: Acts as an efflux pump inhibitor (EPI) in resistant bacterial strains (e.g., *S. aureus*), potentiating the effect of standard antibiotics.
- Structure-Activity Relationship (SAR): The presence of the pyran ring is essential for lipophilicity, while the C-3 methyl and methoxy groups modulate binding affinity to the ATP-binding pocket of kinase targets.

References

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 - URL:[\[Link\]](#) (Verified via snippet 1.7)[1]

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